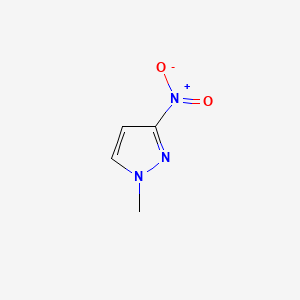

1-Methyl-3-nitro-1H-pyrazole

描述

Significance of Pyrazole (B372694) Derivatives in Chemical Research

Pyrazole derivatives are a class of five-membered heterocyclic compounds that have garnered substantial attention across various scientific disciplines. numberanalytics.comglobalresearchonline.netresearchgate.net Their importance is rooted in their versatile chemical nature and wide-ranging applications. numberanalytics.comglobalresearchonline.net

Overview of Pyrazole Core and its Versatility as a Scaffold

The fundamental pyrazole ring is an aromatic heterocycle with the molecular formula C₃H₄N₂. wikipedia.org It consists of a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. dntb.gov.ua This structure imparts a unique combination of chemical properties, including the presence of both an acidic (pyrrole-like) and a basic (pyridine-like) nitrogen atom. nih.govacrhem.org This dual nature, along with the potential for substitution at various positions on the ring, makes the pyrazole core an exceptionally versatile scaffold. researchgate.netencyclopedia.pub Its structural framework is a key component in the design of new molecules with specific functions in medicinal chemistry, agrochemicals, and materials science. numberanalytics.comglobalresearchonline.netmdpi.com The ability of the pyrazole ring to participate in various chemical interactions, including hydrogen bonding and π-stacking, further enhances its utility as a foundational structure in drug discovery and materials development. mdpi.com

Historical Context of Pyrazole Synthesis and Discovery

The history of pyrazole chemistry dates back to the late 19th century. The term "pyrazole" was first coined by the German chemist Ludwig Knorr in 1883. wikipedia.orgmdpi.com Shortly after, in 1889, the first synthesis of the parent pyrazole molecule was achieved by Eduard Buchner. globalresearchonline.netmdpi.com A classic and still relevant method for synthesizing substituted pyrazoles, the Knorr synthesis, involves the condensation of 1,3-dicarbonyl compounds with hydrazines. numberanalytics.commdpi.comnih.gov Another early method, developed by Hans von Pechmann in 1898, utilized the reaction of acetylene (B1199291) with diazomethane. wikipedia.org The first naturally occurring pyrazole derivative, 1-pyrazolyl-alanine, was not isolated until 1959 from watermelon seeds. wikipedia.org

Role of Pyrazole Scaffolds in Organic Synthesis

In the field of organic synthesis, pyrazole scaffolds are highly valued for their utility as building blocks for more complex molecules. encyclopedia.pubnih.gov Their ready accessibility and diverse chemical reactivity have made them a subject of extensive study. globalresearchonline.netresearchgate.net Pyrazole derivatives serve as precursors in the synthesis of a wide array of compounds, including pharmaceuticals, dyes, and fluorescent materials. globalresearchonline.net The pyrazole ring can be functionalized through various reactions, allowing for the introduction of different substituent groups to tailor the properties of the final product. mdpi.comnih.gov Modern synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have further expanded the toolkit for creating complex pyrazole-based molecules with high precision. numberanalytics.com

Classification and Structural Context of 1-Methyl-3-nitro-1H-pyrazole

This compound is a specific derivative of the pyrazole core, and its properties are defined by the nature and position of its substituents. Its formal IUPAC name is this compound, and it has the chemical formula C₄H₅N₃O₂. nih.gov

Position of Nitro Group in Mononitropyrazoles

In mononitropyrazoles, the nitro group (NO₂) can be attached to different positions on the pyrazole ring, leading to various isomers with distinct properties. For instance, nitration of pyrazole can yield 3-nitropyrazole, 4-nitropyrazole, or N-nitropyrazole. acrhem.orgnih.gov The position of the nitro group significantly influences the electronic properties and reactivity of the molecule. rsc.org In the case of this compound, the nitro group is located at the C3 position, and a methyl group is attached to the N1 nitrogen atom. nih.gov This specific arrangement of substituents dictates its chemical behavior. Other examples of mononitropyrazoles include 1-methyl-4-nitropyrazole. sigmaaldrich.com

Aromaticity and Tautomerism in Substituted Pyrazoles

The pyrazole ring is considered aromatic due to the delocalization of six π-electrons within the five-membered ring, which confers it with significant stability. globalresearchonline.netpurkh.com However, the presence of substituents and the ability of a proton to move between the two nitrogen atoms can lead to a phenomenon known as annular tautomerism. nih.govresearchgate.net In unsubstituted or symmetrically substituted pyrazoles, the tautomeric forms are identical. However, in asymmetrically substituted pyrazoles, different tautomers can exist, and their relative stability depends on the nature and position of the substituents. researchgate.netnih.gov For N-substituted pyrazoles like this compound, the tautomerism involving the movement of a proton between the ring nitrogens is blocked. However, the electronic effects of the methyl and nitro groups still influence the aromatic character and reactivity of the ring. The electron-withdrawing nature of the nitro group can impact the electron density distribution within the pyrazole ring. numberanalytics.com

Research Landscape of Nitropyrazoles

The study of nitropyrazoles is a dynamic and expanding area of chemical research, driven by the continuous demand for novel materials with tailored properties. nih.gov These compounds serve as crucial intermediates in the synthesis of more complex molecules and are themselves investigated for a range of applications. nih.govresearchgate.net

Current Trends in Nitropyrazole Synthesis and Application

Modern research in nitropyrazole synthesis is focused on developing safer, more efficient, and environmentally benign methodologies. bohrium.comresearchgate.net This includes the exploration of new nitrating agents and catalytic systems to improve yields and selectivity. mdpi.combohrium.com Microwave-assisted synthesis has emerged as a promising technique, often leading to reduced reaction times and improved energy efficiency compared to conventional heating methods. bohrium.comresearchgate.net

The applications of nitropyrazoles are diverse. While their role as energetic materials is a primary focus, they are also investigated in fields such as pharmaceuticals and agrochemicals. nih.govnih.gov The functionalization of the nitropyrazole core allows for the fine-tuning of its properties, enabling the design of molecules for specific purposes. bohrium.comenergetic-materials.org.cn For instance, the introduction of different substituents can modulate the biological activity or the energetic performance of the resulting compounds. researchgate.net

Focus on High-Energy Density Materials (HEDMs)

A significant portion of nitropyrazole research is dedicated to the development of High-Energy Density Materials (HEDMs). nih.govrsc.org HEDMs are compounds that store large amounts of chemical energy, which can be released rapidly. researchgate.net The primary challenge in this field is to balance high energetic performance with low sensitivity to external stimuli like impact and friction, ensuring the materials are safe to handle and use. mdpi.com

Nitropyrazoles are attractive candidates for HEDMs due to their high heats of formation, good densities, and thermal stability. nih.govresearchgate.net The nitro group is a key "explosophore" that contributes significantly to the energetic properties of these molecules by improving the oxygen balance. mdpi.com Researchers are actively exploring the synthesis of various nitropyrazole derivatives, including those with multiple nitro groups or linked to other energetic moieties, to create next-generation HEDMs with superior performance and safety characteristics. nih.govbohrium.comrsc.org

Importance of Nitrogen-Rich Heterocycles in Energetic Materials

Nitrogen-rich heterocycles, including pyrazoles, are of paramount importance in the field of energetic materials. rsc.orgacs.orgresearchgate.net The high nitrogen content in these molecules offers several advantages. The formation of dinitrogen (N2), a highly stable molecule with a strong triple bond, upon decomposition releases a large amount of energy, contributing to the high heat of formation of these compounds. evolving-science.comdtic.mil

Data on Nitropyrazole Derivatives

The following table provides a summary of key physical and energetic properties for selected nitropyrazole compounds, illustrating the impact of different substituents on their performance characteristics.

| Compound Name | Density (g/cm³) | Detonation Velocity (km/s) | Detonation Pressure (GPa) | Melting Point (°C) |

| 3-Nitropyrazole (3-NP) | 1.57 | 7.02 | 20.08 | 174–175 |

| 4-Nitropyrazole (4-NP) | 1.52 | 6.86 | 18.81 | 163–165 |

| This compound (3-MNP) | 1.47 | 6.62 | 17.11 | 80–83 |

| 1-Methyl-4-nitropyrazole (4-MNP) | 1.40 | 6.42 | 15.52 | 82 |

Data sourced from reference nih.gov

Structure

3D Structure

属性

IUPAC Name |

1-methyl-3-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c1-6-3-2-4(5-6)7(8)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLAQNTBUXCCZHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40202561 | |

| Record name | 1-Methyl-3-nitropyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54210-32-1 | |

| Record name | 1-Methyl-3-nitropyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054210321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-3-nitropyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Methyl 3 Nitro 1h Pyrazole and Its Derivatives

Strategic Nitration of Pyrazole (B372694) Ring Systems

The introduction of a nitro group onto the pyrazole ring is a critical step in the synthesis of many energetic compounds. The position of the nitro group significantly influences the properties of the resulting molecule. Therefore, developing regioselective nitration strategies is of paramount importance.

Controlling the position of nitration on the pyrazole ring can be achieved through several strategic approaches, primarily involving either a rearrangement reaction or direct C-nitration.

A prevalent method for synthesizing 3-nitropyrazole (3-NP) involves a two-step process that begins with the N-nitration of pyrazole to form N-nitropyrazole. nih.gov This intermediate is then subjected to thermal rearrangement to yield 3-NP. nih.govresearchgate.net The rearrangement is typically carried out in an organic solvent. nih.gov Similarly, N-nitropyrazole can be rearranged to 4-nitropyrazole (4-NP) under different conditions, such as in sulfuric acid at room temperature. nih.gov

The choice of solvent for the rearrangement of N-nitropyrazole to 3-NP is crucial. While solvents like anisole (B1667542) and n-octanol can be used, benzonitrile (B105546) is often preferred as it can lead to a higher quality product in a shorter reaction time. nih.gov

Direct C-nitration offers a more direct route to nitropyrazoles, avoiding the need for a rearrangement step. For instance, 1-methylpyrazole (B151067) can be directly nitrated to produce 1-methyl-3-nitro-1H-pyrazole (3-MNP). nih.gov Various nitrating systems have been employed for this purpose. One such system involves the use of nitric acid in trifluoroacetic anhydride (B1165640). semanticscholar.org This method has been used to nitrate (B79036) N-methylpyrazole, yielding the 3-nitro product. semanticscholar.org Another approach reported the one-pot, two-step synthesis of 4-NP from pyrazole using a mixture of fuming nitric acid and fuming sulfuric acid. nih.gov

More recently, the use of N-nitropyrazole-based nitrating reagents has been explored. For example, 5-methyl-1,3-dinitro-1H-pyrazole has been identified as a powerful nitrating agent, capable of nitrating a range of (hetero)arenes under mild conditions. acs.org This reagent allows for controllable mononitration or dinitration by adjusting the reaction conditions. acs.org

A variety of nitrating agents and conditions have been investigated for the synthesis of nitropyrazoles. The choice of reagent and reaction parameters can significantly impact the yield and regioselectivity of the nitration.

For the N-nitration of pyrazole, common nitrating agents include mixtures of nitric acid and sulfuric acid (HNO₃/H₂SO₄) or nitric acid and acetic anhydride (HNO₃/Ac₂O). nih.gov Acetyl nitrate, generated from acetic anhydride and nitric acid, has also been used to achieve N-nitration of pyrazoles. semanticscholar.org

In the direct C-nitration of N-substituted pyrazoles like 1-methylpyrazole, a mixture of concentrated nitric acid and trifluoroacetic anhydride has proven effective. nih.govsemanticscholar.org Other reported conditions for the synthesis of 3-MNP include the use of silicon oxide-bismuth nitrate or silicon dioxide-sulfuric acid-bismuth nitrate in tetrahydrofuran (B95107) (THF). nih.gov For the synthesis of 4-NP, fuming nitric acid with octahedral zeolite or silica (B1680970) as a solid catalyst has been utilized. nih.gov

The table below summarizes various nitrating agents and conditions for the synthesis of nitropyrazoles.

| Starting Material | Nitrating Agent/Conditions | Product(s) | Reference(s) |

| Pyrazole | HNO₃/H₂SO₄ or HNO₃/Ac₂O, then rearrangement | 3-Nitropyrazole | nih.gov |

| Pyrazole | Fuming HNO₃ (90%)/Fuming H₂SO₄ (20%) | 4-Nitropyrazole | nih.gov |

| 1-Methylpyrazole | Concentrated HNO₃/Trifluoroacetic anhydride | This compound | nih.gov |

| 1-Methylpyrazole | Silicon oxide-bismuth nitrate or Silicon dioxide-sulfuric acid-bismuth nitrate in THF | This compound | nih.gov |

| 4-Iodopyrazole | Fuming HNO₃, Octahedral zeolite or Silica | 4-Nitropyrazole | nih.gov |

| 3,5-Dimethylpyrazole (B48361) | Nitric acid/Trifluoroacetic anhydride | 3,5-Dimethyl-4-nitropyrazole | semanticscholar.org |

The presence of substituents on the pyrazole ring exerts a significant influence on the regioselectivity of nitration. The electronic properties of the substituents, whether electron-donating or electron-withdrawing, direct the incoming nitro group to specific positions.

Generally, the pyrazole ring is susceptible to electrophilic attack, and the position of this attack is governed by the directing effects of the substituents and the inherent reactivity of the ring positions. researchgate.net The pyridine-like nitrogen atom deactivates the ring towards electrophilic substitution through its electron-withdrawing nature. researchgate.net

In the case of substituted pyrazoles, electron-donating groups tend to activate the ring, facilitating nitration. For example, the nitration of 3,5-dimethylpyrazole with nitric acid in trifluoroacetic anhydride yields exclusively 3,5-dimethyl-4-nitropyrazole, indicating that the 4-position is the most reactive site. semanticscholar.org Conversely, electron-withdrawing groups can deactivate the ring, making nitration more challenging. However, they can also direct the nitration to specific positions. For instance, pyrazoles with a C3 electron-donating substituent can lead to N-nitration products, sometimes accompanied by overnitration at the C4 position. acs.org The presence of a strong electron-withdrawing group on N-nitropyrazoles has been shown to significantly enhance their nitrating reactivity. acs.org

Regioselective Nitration Approaches

N-Alkylation and N-Arylation Strategies for this compound

The introduction of alkyl or aryl groups at the nitrogen atoms of the pyrazole ring is a key strategy for modifying the properties of nitropyrazoles. N-alkylation of 3-nitropyrazole is a direct route to synthesizing compounds like this compound.

A common method for the N-alkylation of nitropyrazoles involves the reaction of the N-unsubstituted nitropyrazole with an alkylating agent in the presence of a base. For example, 1-methyl-4-nitropyrazole (4-MNP) can be synthesized by treating 4-nitropyrazole with sodium hydride and methyl iodide in a suitable solvent like THF or acetonitrile. nih.gov

More advanced and milder methods for N-alkylation have also been developed. One such method utilizes trichloroacetimidate (B1259523) electrophiles in the presence of a Brønsted acid catalyst. semanticscholar.org This approach provides access to a variety of N-alkyl pyrazoles and can be an alternative to methods requiring strong bases or high temperatures. semanticscholar.org In the case of unsymmetrical pyrazoles, this method often yields a mixture of regioisomers, with the major product being determined by steric factors. semanticscholar.org

The table below provides examples of N-alkylation and N-arylation reactions of pyrazole derivatives.

| Pyrazole Derivative | Reagent(s) | Product | Reference(s) |

| 4-Nitropyrazole | Sodium hydride, Methyl iodide | 1-Methyl-4-nitropyrazole | nih.gov |

| Pyrazole | Benzylic, phenethyl, and benzhydryl trichloroacetimidates / Brønsted acid catalyst | N-Alkyl pyrazoles | semanticscholar.org |

| Pyrazole derivatives | Aryl halides, Copper powder, L-(-)-Quebrachitol | N-Arylpyrazoles | organic-chemistry.org |

| 3-Trimethylsilylpyrazole | Aryl triflates, tBuBrettPhos, Palladium catalyst | N-Arylpyrazoles | organic-chemistry.org |

Regioselective N1-Substitution Methods

The direct N-alkylation of a 3-substituted pyrazole, such as 3-nitropyrazole, is a primary route to obtaining N1-substituted derivatives like this compound. Achieving regioselectivity, where the substituent is directed specifically to the N1 position, is crucial. Research has demonstrated that the choice of base and solvent system is paramount in controlling the outcome.

A systematic study on the N-substitution of 3-substituted pyrazoles has established a highly regioselective method using potassium carbonate (K2CO3) in dimethyl sulfoxide (B87167) (DMSO). acs.org This system has proven effective for N1-alkylation, -arylation, and -heteroarylation of 3-nitropyrazole. acs.org The regioselectivity is largely governed by steric effects; the less-hindered N1 position is favored for substitution. acs.org For the synthesis of this compound, reacting 3-nitropyrazole with a methylating agent under these K2CO3-DMSO conditions provides a direct and efficient route to the desired N1 isomer.

Alternative methods for achieving regioselective N-substitution include copper-catalyzed N-vinylation and silver-catalyzed aza-Michael additions, which have been developed for other N-functionalized pyrazoles and demonstrate the diverse strategies available to control regioselectivity. nih.gov For the synthesis of 1-aryl-3,4,5-substituted pyrazoles, the use of aprotic, high-dipole moment solvents like N,N-dimethylacetamide (DMAc) has been shown to significantly improve regioselectivity compared to protic solvents. organic-chemistry.org While not directly for this compound, these findings underscore the importance of solvent choice in directing substitution on the pyrazole ring.

The table below summarizes optimized conditions for the regioselective N1-substitution of 3-nitropyrazole.

| Electrophile | Product | Yield (%) | Ratio (N1:N2) |

| MeI | This compound | 92 | >20:1 |

| EtI | 1-Ethyl-3-nitro-1H-pyrazole | 88 | >20:1 |

| n-PrI | 1-Propyl-3-nitro-1H-pyrazole | 85 | >20:1 |

| BnBr | 1-Benzyl-3-nitro-1H-pyrazole | 89 | >20:1 |

Conditions: 3-nitropyrazole, electrophile, K2CO3, DMSO.

Challenges in N-Substitution Reactions of Pyrazoles

The primary challenge in the N-substitution of unsymmetrical pyrazoles is the potential for the formation of a mixture of two regioisomers, the N1- and N2-substituted products. Pyrazoles are electron-rich heterocycles that readily undergo nucleophilic substitution. acs.org However, the presence of two reactive nitrogen atoms often leads to a lack of selectivity, complicating purification and reducing the yield of the desired isomer. mdpi.com

The ratio of these isomers is influenced by several factors, including:

Steric Hindrance : Substituents are generally directed to the less sterically hindered nitrogen atom. In the case of 3-nitropyrazole, the nitro group at position 3 makes the adjacent N2 position more sterically hindered than the N1 position. acs.org

Reaction Conditions : The choice of base, solvent, and temperature can significantly impact the regiochemical outcome. For instance, while K2CO3 in DMSO provides high N1 selectivity, other conditions might yield mixtures.

Nature of the Electrophile : The size and reactivity of the incoming electrophile can also influence the substitution pattern.

Even in classic pyrazole syntheses like the Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine (B178648), mixtures of regioisomers are often produced. mdpi.com Overcoming these challenges requires careful optimization of reaction conditions or the development of novel synthetic strategies that offer complete regioselectivity. organic-chemistry.org

Green Chemistry Approaches in Nitropyrazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of nitropyrazoles to reduce environmental impact, improve safety, and lower costs. mdpi.comnih.gov This involves developing eco-friendly synthetic routes and utilizing catalysts that allow for milder reaction conditions.

Eco-Friendly Synthetic Routes and Process Optimization

Traditional nitration methods often rely on harsh reagents like mixtures of nitric and sulfuric acids. Green approaches seek to replace these with more benign alternatives and optimize processes to reduce waste.

One significant advancement is the use of dimethyl carbonate (DMC) as a green methylating agent. mdpi.com DMC is a non-toxic, biodegradable alternative to traditional methylating agents like methyl iodide or dimethyl sulfate. Li et al. developed a method to synthesize 1-methyl-3,4-dinitropyrazole (a derivative of the target compound) from 3,4-dinitropyrazole using DMC with K2CO3 as a catalyst, achieving a high yield of 95.6%. mdpi.com This method represents a greener pathway for the N-methylation step in the synthesis of compounds like this compound.

Process optimization also includes the adoption of one-pot syntheses and microwave irradiation. mdpi.compharmacognosyjournal.net Microwave-assisted synthesis, often performed under solvent-free conditions or in green solvents like water or ethanol, can dramatically reduce reaction times and energy consumption while improving yields. pharmacognosyjournal.netpharmacophorejournal.comresearchgate.net For example, pyranopyrazoles have been synthesized via catalyst-free multicomponent reactions in water using ultrasonic irradiation, achieving excellent yields. nih.gov Such techniques are readily adaptable to the synthesis of the core pyrazole scaffold before nitration and methylation.

Utilization of Catalysts in Green Synthesis

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and selectivity under milder conditions. In pyrazole synthesis, a variety of heterogeneous and nanocatalysts have been employed to facilitate eco-friendly transformations. mdpi.com These catalysts are often recoverable and reusable, minimizing waste. araku.ac.ir

Examples of catalysts used in green pyrazole synthesis include:

Nanocatalysts : Zinc oxide (ZnO) nanoparticles have been used for the microwave-assisted, solvent-free synthesis of pyrazoles. pharmacophorejournal.com Similarly, silica-supported cobalt chloride (SiO2@CoCl2) and cobalt nitrate have been developed as efficient and reusable nanocatalysts for the one-pot, four-component synthesis of pyranopyrazole derivatives. araku.ac.ir

Magnetic Nanoparticles : To simplify catalyst recovery, magnetic nanoparticles have been used as supports. A yolk-shell structured magnetic mesoporous organosilica supporting an ionic liquid/copper complex (YS-Fe3O4@PMO/IL-Cu) has been shown to be a highly efficient and reusable catalyst for pyranopyrazole synthesis. frontiersin.org

Solid Acid Catalysts : Clays like Montmorillonite K-10 have been used as solid acid catalysts for the synthesis of nitropyrazoles, though challenges with cost and product separation can arise. mdpi.com

The table below showcases various catalytic systems employed in the green synthesis of pyrazole derivatives.

| Catalyst | Reaction Type | Solvent | Key Advantages |

| SiO2@CoCl2 | Four-component synthesis of pyranopyrazoles | Ethanol | Reusable, good yields, mild conditions. araku.ac.ir |

| ZnO Nanoparticles | Cinnamaldehyde + Hydrazine Hydrate (B1144303) | Solvent-free (Microwave) | Green chemistry approach, rapid. pharmacophorejournal.com |

| YS-Fe3O4@PMO/IL-Cu | Four-component synthesis of pyranopyrazoles | Ethanol (Ultrasonic) | High efficiency, magnetic recovery, reusability. frontiersin.org |

| CuFe2O4 | Four-component synthesis of pyranopyrazoles | Water | Remarkable yields, aqueous medium. nih.gov |

These catalytic systems offer significant advantages over traditional homogeneous catalysts by simplifying workup procedures, reducing the use of hazardous solvents, and allowing for catalyst recycling, thereby aligning the synthesis of pyrazole scaffolds with green chemistry principles. araku.ac.irfrontiersin.org

Multicomponent Reactions (MCRs) for Pyrazole Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a final product that contains portions of all starting materials, have become a powerful tool for constructing complex molecules like pyrazoles. beilstein-journals.orgmdpi.com This approach embodies the principles of green chemistry through its high atom economy, step economy, and operational simplicity. mdpi.comacs.org MCRs offer increased efficiency and a broader scope compared to traditional multi-step syntheses. beilstein-journals.org

The synthesis of pyrazole scaffolds via MCRs often involves the one-pot assembly of precursors that generate the key 1,3-dielectrophile and hydrazine components in situ. For example, pyrazole-4-carboxylates can be synthesized in a three-component reaction of aldehydes, β-ketoesters, and hydrazines, often promoted by an efficient catalyst. beilstein-journals.org These strategies allow for the rapid generation of a diverse library of substituted pyrazoles from readily available starting materials. mdpi.comacs.org

Cyclocondensation Reactions in Pyrazole Formation

The most fundamental and widely used method for forming the pyrazole ring is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative. mdpi.comnih.gov This reaction, known as the Knorr pyrazole synthesis, typically involves the condensation of a 1,3-dicarbonyl compound (like a β-diketone) with hydrazine. mdpi.combeilstein-journals.org

This cyclocondensation is a key step in many MCRs designed for pyrazole synthesis. beilstein-journals.org For instance, an MCR can be designed where the 1,3-dicarbonyl compound is generated in situ from simpler precursors, which then immediately undergoes cyclocondensation with a hydrazine present in the same pot. beilstein-journals.org Another variation involves the reaction of α,β-unsaturated ketones with hydrazines; this proceeds through an initial Michael addition followed by intramolecular cyclization and dehydration to yield the pyrazole ring. mdpi.comnih.gov The versatility of cyclocondensation reactions makes them a cornerstone of both traditional and modern MCR-based approaches to pyrazole synthesis. beilstein-journals.orgnih.gov

1,3-Dipolar Cycloaddition Strategies

1,3-dipolar cycloaddition is a powerful and widely utilized method for constructing five-membered heterocyclic rings, including the pyrazole core. wikipedia.orgresearchgate.net This reaction involves the combination of a 1,3-dipole with a dipolarophile, which is typically an alkene or alkyne. wikipedia.orgyoutube.com

In the context of pyrazole synthesis, nitrile imines are common 1,3-dipoles that react with alkynes to form the pyrazole ring. youtube.com A notable example involves the reaction of (E)-3,3,3-trichloro-1-nitroprop-1-ene with N-(4-bromophenyl)-C-arylnitrylimine. This process unexpectedly yields 1-(4-bromophenyl)-3-phenyl-5-nitropyrazole through a unique elimination of chloroform, rather than the anticipated Δ²-pyrazoline. nih.govnih.gov Theoretical studies using molecular electron density theory (MEDT) have been employed to understand the mechanism of such transformations. nih.gov While calculations suggested that the formation of a 1-(4-bromophenyl)-3-aryl-4-tricholomethyl-5-nitro-Δ²-pyrazoline was kinetically favorable, the experimental results showed high regioselectivity towards the pyrazole product. nih.govnih.gov

The versatility of 1,3-dipolar cycloaddition allows for the synthesis of a variety of substituted pyrazoles. researchgate.net For instance, pyrazolyl-substituted nitronyl nitroxides have been synthesized using this approach, starting from presynthesized pyrazole derivatives. researchgate.net The reaction of nitrile imines with alkynes is a key step in forming the pyrazole core, which can then be further functionalized. youtube.com

Table 1: Examples of 1,3-Dipolar Cycloaddition for Pyrazole Synthesis

| 1,3-Dipole | Dipolarophile | Product | Reference |

| N-(4-bromophenyl)-C-arylnitrylimine | (E)-3,3,3-trichloro-1-nitroprop-1-ene | 1-(4-bromophenyl)-3-phenyl-5-nitropyrazole | nih.govnih.gov |

| Nitrile imine | Alkyne | Pyrazole | youtube.com |

| Azide (B81097) | Alkyne | 1,2,3-Triazole | youtube.com |

| Nitrile oxide | Alkyne | Isoxazole | youtube.com |

Nanoparticle-Mediated Synthesis

Recent advancements have highlighted the use of metal nanoparticles as effective catalysts in organic synthesis, including the preparation of nitropyrazoles. nih.gov While specific examples for the direct synthesis of this compound using nanoparticles are not extensively detailed in the provided results, the broader application of nanoparticles in the reduction of nitro groups to amines suggests their potential utility in the functionalization of nitropyrazoles. nih.gov For instance, silver nanoparticles have been studied for their localized surface plasmon resonance effects in conjunction with azopolymers, indicating the growing interest in nanoparticle applications in heterocyclic chemistry. researchgate.net

Functionalization of Nitropyrazoles via Post-Cyclization Reactions

Once the nitropyrazole core is synthesized, its properties can be tailored through various post-cyclization functionalization reactions. These modifications are crucial for developing materials with specific characteristics, such as enhanced energetic performance or altered biological activity.

Transformation of Nitro Groups to Other Functionalities (e.g., Amino Groups)

The reduction of a nitro group to an amino group is a fundamental and highly valuable transformation in the chemistry of nitropyrazoles. nih.govresearchgate.net This conversion significantly alters the electronic properties of the pyrazole ring and provides a reactive handle for further derivatization.

The process involves a six-electron reduction, which can proceed through nitroso and N-hydroxylamino intermediates to ultimately form the amine. nih.gov A variety of reducing agents and catalysts have been developed for this purpose. nih.gov For example, the electrochemical reduction of 1-ethyl-3-cyano-4-nitropyrazole to the corresponding amine has been achieved using low-valent titanium mediators like TiCl₃. This reaction's selectivity can be temperature-dependent, with the aminopyrazole being formed at lower temperatures. acs.org

The resulting aminopyrazoles are versatile building blocks. For instance, 5-amino-3,4-dinitropyrazole, despite the low basicity of its amino group, can undergo N-arylation, N-nitration, and annulation reactions to form fused heterocyclic systems like dinitropyrazolo[5,1-a]pyrimidines and dinitroimidazo[1,2-b]pyrazoles. researchgate.netconnectedpapers.com Diazotization of 5-amino-3,4-dinitropyrazole leads to the formation of a diazonium salt, which can be converted to 5-halogeno- or 5-azido-3,4-dinitropyrazoles. researchgate.netconnectedpapers.com

Table 2: Reagents for the Reduction of Nitroarenes

| Reagent/Catalyst | Product | Reference |

| TiCl₃ (electrochemical reduction) | Aminopyrazole | acs.org |

| Metal nanoparticles | Aminoarenes | nih.gov |

| Various nitroreductases | Amino-functional groups | nih.gov |

Introduction of Energetic Moieties onto Pyrazole Rings

A key application of nitropyrazoles is in the field of energetic materials. mdpi.com The introduction of additional energetic groups onto the pyrazole ring can significantly enhance properties like detonation performance and density. researchgate.netmdpi.com The presence of nitro groups on the pyrazole ring increases the nitrogen content and improves the oxygen balance, which are desirable characteristics for energetic compounds. researchgate.netmdpi.com

One strategy involves the functionalization of aminopyrazoles. For example, 1-amino-4-nitropyrazole can undergo a Mannich reaction with trinitroethanol to yield 4-nitro-N-(2,2,2-trinitroethyl)-1H-pyrazol-1-amine. mdpi.com Another approach is the direct introduction of a trinitromethyl group onto the nitrogen atom of the pyrazole ring, as demonstrated by the synthesis of 4-nitro-1-(trinitromethyl)-pyrazoles via the destructive nitration of 4-nitro-1-acetonylpyrazole. mdpi.com

Carbon and Nitrogen Functionalization

The pyrazole ring is amenable to functionalization at both its carbon and nitrogen atoms, allowing for the synthesis of a diverse range of derivatives.

Nitrogen Functionalization: The nitrogen atoms of the pyrazole ring can be readily alkylated or arylated. For instance, 3(5)-methyl-4-nitropyrazole can be alkylated with 1,2-dichloroethane (B1671644) to produce a mixture of 1-(2-chloroethyl)-3-methyl-4-nitropyrazole and 1-(2-chloroethyl)-5-methyl-4-nitropyrazole. researchgate.net These chloroethyl derivatives can then be dehydrochlorinated to form the corresponding vinylpyrazoles. researchgate.net The N-functionalization of triazene-protected pyrazoles has also been demonstrated as a viable strategy before attaching a triazole unit via copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov

Carbon Functionalization: Directed ortho-lithiation is a powerful technique for C-functionalization. For example, the deprotonation of N-Boc pyrrolidine (B122466) at the C2 position, followed by reaction with an appropriate electrophile, allows for the introduction of substituents at a specific carbon atom. acs.org

Synthesis of Hybrid Pyrazole-Containing Systems

The concept of molecular hybridization, which involves combining two or more pharmacophores or bioactive structural motifs, is a prominent strategy in medicinal chemistry and materials science. acs.org Pyrazole scaffolds are frequently incorporated into hybrid molecules to enhance their biological activity or physical properties. nih.govacs.orgnih.gov

One common approach is the synthesis of triazole-pyrazole hybrids. nih.govkit.edu These are typically synthesized via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between a pyrazolyl azide and an alkyne. nih.gov A developed methodology allows for the N-functionalization of the pyrazole ring before the cycloaddition step, providing access to a library of multi-substituted pyrazole-triazole hybrids. nih.gov

Another example is the synthesis of benzimidazole-tethered pyrazoles. These hybrids have been synthesized through a multi-step process involving condensation, cyclization, formylation, and Knoevenagel reactions. acs.org The resulting compounds have shown potential as anti-inflammatory and anticancer agents. acs.org

Table 3: Examples of Hybrid Pyrazole Systems

| Hybrid System | Synthetic Strategy | Application | Reference |

| Triazole-pyrazole hybrids | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | Drug-like molecules | nih.govkit.edu |

| Benzimidazole-tethered pyrazoles | Condensation, cyclization, formylation, Knoevenagel reaction | Anti-inflammatory, anticancer | acs.org |

| Pyrazolyl-chalcone derivatives | Claisen-Schmidt condensation | Anticancer | nih.gov |

Pyrazole-Tetrazole Hybrid Compounds

The conjunction of pyrazole and tetrazole rings into a single molecular entity has been a strategy to develop new compounds with unique properties, including applications as energetic materials. The synthesis of such hybrids often involves the construction of the tetrazole ring onto a pre-existing pyrazole core.

A notable synthesis involves the creation of 3-nitro-1-(2H-tetrazol-5-yl)-1H-pyrazole-4-carboxylic acid. This multi-step process begins with the oxidation of a 4-methylnitropyrazole derivative, which is then functionalized to allow for the formation of the tetrazole ring. The key final step is a [2+3] cycloaddition reaction using sodium azide.

The detailed synthetic pathway is as follows:

Oxidation: The starting material, 3-nitro-4-methylpyrazole, is oxidized to 3-nitropyrazole-4-carboxylic acid using a strong oxidizing agent like potassium dichromate in an acidic medium.

Nitrile Formation: The pyrazole's ring nitrogen is deprotonated, and the resulting anion reacts with cyanic bromide (BrCN). This step introduces a nitrile group at the N1 position of the pyrazole ring.

Cycloaddition: The final step is the [2+3] cycloaddition of the nitrile group with sodium azide (NaN₃) in the presence of an acid. This reaction forms the five-membered tetrazole ring, yielding the pyrazole-tetrazole hybrid compound. nih.gov

Energetic salts of the resulting compound can also be prepared to further enhance its properties. nih.gov

| Step | Reactants | Reagents | Product | Purpose |

| 1 | 3-Nitro-4-methylpyrazole | K₂CrO₇, H₂SO₄ | 3-Nitropyrazole-4-carboxylic acid | Oxidation of the methyl group to a carboxylic acid. |

| 2 | 3-Nitropyrazole-4-carboxylic acid | Base, BrCN | 1-Cyano-3-nitropyrazole-4-carboxylic acid | Introduction of a nitrile group for tetrazole formation. |

| 3 | 1-Cyano-3-nitropyrazole-4-carboxylic acid | NaN₃, Acid | 3-Nitro-1-(2H-tetrazol-5-yl)-1H-pyrazole-4-carboxylic acid | Formation of the tetrazole ring via cycloaddition. |

Pyrazole-Oxindole Hybrid Systems

The combination of pyrazole and oxindole (B195798) moieties has led to the development of compounds with significant biological potential. Several synthetic strategies have been established to create these hybrid systems, often involving condensation or cycloaddition reactions.

Knoevenagel Condensation: A prevalent method for synthesizing pyrazole-oxindole conjugates is the Knoevenagel condensation. This reaction typically involves the base-catalyzed condensation of a pyrazole-4-carbaldehyde derivative with a substituted or unsubstituted indolin-2-one (oxindole). researchgate.net The use of a catalytic amount of a base like piperidine (B6355638) in a suitable solvent such as methanol (B129727) facilitates the reaction, leading to the formation of a 3-((1H-pyrazol-4-yl)methylene)indolin-2-one structure. researchgate.net This methodology is versatile and can accommodate a variety of substituents on both the pyrazole and oxindole rings.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product Type |

| 1,3-Diaryl-1H-pyrazole-4-carbaldehyde | Indolin-2-one | Piperidine | Methanol | 3-((1,3-Diaryl-1H-pyrazol-4-yl)methylene)indolin-2-one |

Reaction with Pyrazole-carbohydrazides: Another synthetic route involves the reaction of substituted isatins (1H-indole-2,3-diones) with pyrazole-3-carbohydrazides. This condensation reaction forms an isatin-pyrazole hydrazone conjugate, linking the two heterocyclic systems through a hydrazone bridge. nih.gov The synthesis of the required pyrazole-3-carbohydrazide starts from a β-keto ester, which undergoes cyclocondensation with hydrazine hydrate to form the pyrazole ester, followed by reaction with hydrazine hydrate again to yield the carbohydrazide. nih.gov

Thermally Induced Cycloaddition: A more advanced approach yields spiro-4H-pyrazole-oxindoles. This method involves a thermally induced, substrate-dependent reaction of alkynyl diazo compounds. nih.gov The process is initiated by a [3+2] cycloaddition to generate a 3H-pyrazole intermediate. This is followed by a 1,5-carbonyl migration in the case of α-cyano diazoamides, which results in the formation of the spiro-pyrazole-oxindole structure. nih.gov This reaction is noted for its high efficiency and atom economy.

| Method | Key Reactants | Key Intermediate | Final Product |

| Knoevenagel Condensation | Pyrazole-4-carbaldehyde, Oxindole | - | Pyrazole-methylene-oxindole |

| Hydrazone Formation | Isatin, Pyrazole-carbohydrazide | - | Isatin-pyrazole hydrazone |

| Thermal Cycloaddition | α-Cyano diazoamide with alkynyl tether | 3H-pyrazole | Spiro-4H-pyrazole-oxindole |

Fused Heterocyclic Energetic Compounds

Fusing the pyrazole ring with other nitrogen-rich heterocycles is a key strategy for developing high-energy density materials (HEDMs). These fused structures often exhibit enhanced thermal stability and detonation performance due to their high heats of formation and increased density.

Synthesis of Fused Pyrazolo-Triazoles: A significant class of fused energetic compounds are those based on the pyrazolo[3,4-d] researchgate.netnih.govCurrent time information in Bangalore, IN.triazole and pyrazolo[5,1-c] nih.govCurrent time information in Bangalore, IN.researchgate.nettriazole skeletons. One notable synthesis produces a zwitterionic fused pyrazolo-triazole, which serves as a precursor to a range of energetic salts. The synthesis starts from a commercially available nitropyrimidine derivative. rsc.org

The synthetic route is as follows:

Hydrazinolysis: 4,6-Dichloro-5-nitropyrimidine is reacted with hydrazine hydrate at elevated temperatures.

Cyclization: The resulting dihydrazineyl-nitro-pyrazole intermediate is then cyclized using cyanogen (B1215507) bromide in an acidic medium. This step forms the fused triazole ring, yielding 3-amino-6-hydrazineyl-7-nitropyrazolo[5,1-c] nih.govCurrent time information in Bangalore, IN.researchgate.nettriazol-2-ium-5-ide as a zwitterionic compound. rsc.org

This zwitterionic product is thermally stable and can be converted into various energetic salts by reaction with acids, leading to materials with excellent detonation velocities and low sensitivity to friction and impact. rsc.org

| Starting Material | Key Reagents | Product | Key Features |

| 4,6-Dichloro-5-nitropyrimidine | 1. Hydrazine hydrate2. Cyanogen bromide | 3-Amino-6-hydrazineyl-7-nitropyrazolo[5,1-c] nih.govCurrent time information in Bangalore, IN.researchgate.nettriazol-2-ium-5-ide | Zwitterionic, Fused nitropyrazole, Energetic precursor |

Pyrazolo[3,4-d] researchgate.netnih.govCurrent time information in Bangalore, IN.triazole-Based Energetic Materials: The pyrazolo[3,4-d] researchgate.netnih.govCurrent time information in Bangalore, IN.triazole framework is another important scaffold for designing HEDMs. While direct synthesis from this compound is less common, derivatives of this fused system are of great interest. Research in this area often involves computational design and screening of various substituted and bridged compounds to identify candidates with superior detonation properties and acceptable sensitivities. researchgate.net These studies highlight the potential of the fused nitropyrazole core in creating next-generation energetic materials. A derivative of particular relevance is N-methyl 6-nitropyrazolo[3,4-d] researchgate.netnih.govCurrent time information in Bangalore, IN.triazol-3(4H)-olate, whose energetic salts exhibit good detonation performance with relatively low sensitivities.

Advanced Spectroscopic and Structural Characterization of 1 Methyl 3 Nitro 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy provides unparalleled insight into the molecular framework of 1-methyl-3-nitro-1H-pyrazole by mapping the chemical environments of its constituent nuclei, primarily ¹H and ¹³C.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra are fundamental in verifying the specific isomeric structure of this compound. The number of signals, their chemical shifts (δ), and coupling patterns are unique fingerprints of the substitution pattern on the pyrazole (B372694) ring. The presence of a methyl group at the N1 position and a nitro group at the C3 position is confirmed by the distinct resonances of the pyrazole ring protons and carbons.

In N-substituted 3-nitropyrazoles, the C4-H and C5-H protons appear as distinct doublets, and the N-methyl group gives a characteristic singlet. sci-hub.st The ¹³C NMR spectrum is particularly informative for confirming the substitution pattern, with characteristic chemical shifts observed for the carbon atoms of the 3-nitropyrazole ring. beilstein-journals.org Specifically, the C3 carbon, bearing the nitro group, is significantly downfield, while the C4 and C5 carbons have distinct shifts that differentiate them from other isomers. beilstein-journals.org Analysis of related N-aryl-3-nitropyrazoles shows characteristic signals for C4-Py at approximately 103–105 ppm, C5-Py at 129–132 ppm, and C3-Py at 156–157 ppm. beilstein-journals.org

| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) and Coupling (Hz) |

|---|---|---|---|

| 1-Propyl-3-nitro-1H-pyrazole | ¹H | CDCl₃ | 7.50 (d, J = 2.0 Hz, 1H, C5-H), 7.05 (d, J = 2.0 Hz, 1H, C4-H), 4.56 (t, J = 7.5 Hz, 2H, N-CH₂), 1.93−1.98 (m, 2H, CH₂), 0.95 (t, J = 7.5 Hz, 3H, CH₃) sci-hub.st |

| ¹³C | CDCl₃ | 137.7, 131.6, 106.7, 54.7, 23.4, 10.9 sci-hub.st | |

| 1-Isopropyl-3-nitro-1H-pyrazole | ¹H | CDCl₃ | 7.51 (d, J = 2.0 Hz, 1H), 7.02 (d, J = 2.0 Hz, 1H), 5.44 (septet, J = 6.5 Hz, 1H), 1.53 (d, J = 6.5 Hz, 6H) sci-hub.st |

| ¹³C | CDCl₃ | 145.4, 137.6, 106.7, 53.8, 22.3 sci-hub.st |

For a more comprehensive structural analysis, especially in complex heterocyclic systems, multinuclear NMR spectroscopy, including ¹⁵N and ¹⁴N NMR, is employed. researchgate.netrsc.orgresearchgate.net ¹⁵N NMR spectroscopy is considered a highly reliable technique for the structural and tautomeric analysis of nitrogen-containing heterocycles like nitropyrazoles. researchgate.net The chemical shifts of the nitrogen nuclei are highly sensitive to their electronic environment, providing direct evidence of the substitution pattern and the electronic effects of substituents. For instance, in various nitropyrazole derivatives, ¹H, ¹³C, and ¹⁵N NMR are used in concert to fully characterize the synthesized structures. rsc.orgmdpi.com This approach is crucial for unambiguously distinguishing between isomers and understanding the electronic distribution within the pyrazole ring. researchgate.net

The chemical shifts observed in the NMR spectra of this compound are directly correlated with the electronic and steric properties of the methyl and nitro substituents.

Electronic Effects : The nitro group (–NO₂) is a strong electron-withdrawing group, which significantly deshields the adjacent nuclei. This effect is evident in the downfield chemical shifts of the C3, C4-H, and C5-H positions compared to unsubstituted 1-methylpyrazole (B151067). The deshielding of pyrazole H-4 protons is a known trend when nitro groups are present. Conversely, the methyl group (–CH₃) is a weak electron-donating group, which slightly shields the nuclei it is attached to. The interplay of these opposing electronic effects determines the final chemical shifts observed in the spectrum. mdpi.com

Steric Effects : While the methyl group is relatively small, steric interactions can influence the conformation and electronic structure of the molecule, which in turn affects NMR chemical shifts. In more crowded derivatives, such as those with ortho-substituents, steric inhibition of resonance can occur, altering the electron-donating or -withdrawing capacity of a substituent and causing notable shifts in the NMR spectrum. mdpi.comchempap.org For this compound, the primary influence on chemical shifts remains the powerful electronic effect of the nitro group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight of this compound and to deduce its structure through the analysis of its fragmentation patterns under electron ionization (EI).

In the mass spectrum of this compound, the peak with the highest mass-to-charge ratio (m/z) corresponds to the molecular ion (M⁺). The molecular weight of the compound is 127.10 g/mol . nih.gov The mass spectrum shows a prominent molecular ion peak at m/z = 127, which confirms the molecular formula C₄H₅N₃O₂. nih.gov The identification of this peak is the first step in the mass spectrometric analysis and provides unequivocal evidence of the compound's elemental composition. savemyexams.com

Upon ionization in the mass spectrometer, the molecular ion of this compound undergoes fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is predictable and characteristic of the molecule's structure. The fragmentation of pyrazoles is a well-studied process that provides structural confirmation. researchgate.net For this compound, key fragment ions are observed that help to piece together its structure. nih.gov

A typical fragmentation pathway involves the loss of the nitro group (–NO₂) or other small, stable molecules. The mass spectrum of this compound shows significant fragment peaks at m/z values of 97 and 42. nih.gov The fragment at m/z 97 likely corresponds to the loss of NO from the molecular ion, while other pathways can lead to the formation of smaller fragments. The analysis of these patterns, often guided by established fragmentation mechanisms for aromatic and heterocyclic compounds, allows for the detailed structural confirmation of the analyte. researchgate.netlibretexts.org

| m/z Value | Assignment | Significance |

|---|---|---|

| 127 | [M]⁺ (C₄H₅N₃O₂)⁺ | Molecular Ion Peak nih.gov |

| 97 | [M - NO]⁺ | Second highest peak, characteristic loss nih.gov |

| 42 | [C₂H₂N]⁺ | Third highest peak, likely from ring fragmentation nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is characterized by distinct absorption bands that confirm the presence of the key structural components: the pyrazole ring, the methyl group, and the nitro group.

The most prominent features in the IR spectrum are the strong absorption bands corresponding to the nitro (NO₂) group. Analogous to other nitropyrazole derivatives, this compound exhibits two characteristic stretching vibrations for the NO₂ group:

An asymmetric stretching vibration (ν_as(NO₂)) typically appears in the range of 1520–1581 cm⁻¹. atlantis-press.com

A symmetric stretching vibration (ν_s(NO₂)) is observed at a lower frequency, generally between 1338–1351 cm⁻¹. atlantis-press.com

These bands are a definitive indicator of the nitro functionality. For instance, in the related compound this compound-4-carbonitrile, these stretches are found near 1530 cm⁻¹ and 1350 cm⁻¹, respectively. researchgate.net Similarly, 3-nitropyrazole shows these bands at 1520 and 1351 cm⁻¹.

Other significant absorptions include those for the C-H bonds of the aromatic pyrazole ring and the aliphatic methyl group, as well as the C=N and N-N stretching vibrations inherent to the pyrazole ring structure. researchgate.net

Interactive Table: Characteristic IR Absorption Bands for this compound (based on analogous compounds)

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Functional Group |

| Asymmetric NO₂ Stretch (ν_as) | 1520 - 1581 | Nitro (-NO₂) |

| Symmetric NO₂ Stretch (ν_s) | 1338 - 1351 | Nitro (-NO₂) |

| C-H Stretch (Aromatic) | ~3100 - 3150 | Pyrazole Ring |

| C-H Stretch (Aliphatic) | ~2800 - 3000 | Methyl (-CH₃) |

| C=N Stretch | ~1520 - 1570 | Pyrazole Ring |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unequivocal proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and solid-state conformation. The crystal structure of this compound has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 142761. nih.gov This analysis offers the most precise data on the molecular geometry and the arrangement of molecules within the crystal lattice.

The study reveals key structural parameters, confirming the planarity of the pyrazole ring and detailing the orientation of the methyl and nitro substituents relative to the ring. researchgate.net

Interactive Table: Crystallographic Data for this compound

| Parameter | Value |

| CCDC Number | 142761 |

| Chemical Formula | C₄H₅N₃O₂ |

| Crystal System | Orthorhombic |

| Space Group | Data not available in abstracts |

| a (Å) | Data not available in abstracts |

| b (Å) | Data not available in abstracts |

| c (Å) | Data not available in abstracts |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | Data not available in abstracts |

| Z | Data not available in abstracts |

Note: Detailed cell parameters require access to the full crystallographic information file (CIF).

The synthesis of substituted pyrazoles can often lead to a mixture of regioisomers. For instance, the nitration of 1-methylpyrazole could potentially yield 1-methyl-3-nitropyrazole, 1-methyl-4-nitropyrazole, or 1-methyl-5-nitropyrazole. X-ray crystallography is the definitive method to confirm the exact substitution pattern (regiochemistry).

The crystallographic data from CCDC 142761 unambiguously confirms that the compound is indeed This compound . researchgate.netnih.gov This means the methyl group is attached to the nitrogen atom at position 1, and the nitro group is attached to the carbon atom at position 3 of the pyrazole ring. The analysis of the crystal structure shows that the molecule possesses crystallographic m-symmetry. researchgate.net As the molecule is achiral, it does not have stereoisomers like enantiomers or diastereomers, but the crystallographic data precisely defines its planar conformation and the spatial relationship between the substituent groups.

The way molecules arrange themselves in a crystal (crystal packing) is governed by a network of intermolecular interactions. These forces are crucial for the stability of the crystal lattice. In the solid state of nitropyrazole derivatives, interactions such as hydrogen bonds and other weaker contacts play a significant role. rsc.org

For this compound, the crystal packing is influenced by weak intermolecular interactions. Although the molecule lacks strong hydrogen bond donors (like N-H), it can participate in weak C-H···O hydrogen bonds. rsc.org In these interactions, a hydrogen atom from a methyl group or the pyrazole ring on one molecule interacts with an oxygen atom of the nitro group on an adjacent molecule. These interactions, though weak, collectively contribute to the formation of a stable, three-dimensional supramolecular architecture. The planarity of the pyrazole ring may also allow for π-π stacking interactions between adjacent rings, further stabilizing the crystal structure. diva-portal.org

Theoretical and Computational Chemistry of 1 Methyl 3 Nitro 1h Pyrazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the properties of 1-methyl-3-nitro-1H-pyrazole at an electronic level. These computational methods allow for the prediction of molecular structure, thermodynamic stability, and reactivity, which can be challenging to determine experimentally.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For nitropyrazole derivatives, DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-311++G**, aug-cc-pVDZ), are employed to model molecular geometries and electronic properties. osti.gov These calculations help in understanding the distribution of electron density and predicting how the molecule will interact with other chemical species. osti.gov

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter derived from DFT calculations that helps to characterize the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests higher chemical reactivity. acs.org For pyrazole (B372694) derivatives, these calculations are essential for predicting their behavior in various chemical environments. acs.org

Table 1: General DFT Parameters for Analyzing Pyrazole Derivatives

| Parameter | Significance |

| HOMO Energy | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Relates to the molecule's excitability and chemical reactivity. |

| Mulliken Charges | Provides insight into the charge distribution across the atoms. |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential on the electron density surface, identifying regions prone to electrophilic and nucleophilic attack. |

DFT calculations are instrumental in justifying the regioselectivity observed in chemical reactions involving pyrazole derivatives. acs.orgnih.gov For instance, in substitution reactions on the pyrazole ring, the calculated distribution of electron density and local reactivity descriptors can predict which position is most likely to react. acs.org Studies on the N-substitution of 3-substituted pyrazoles have successfully used DFT calculations to rationalize why the reaction occurs selectively at one nitrogen atom over the other. nih.gov The analysis of transition states and activation energies for different reaction pathways can indicate which regioisomeric product is kinetically and thermodynamically favored. nih.gov

Computational methods, particularly DFT, are used to calculate the thermodynamic properties of nitropyrazole compounds. osti.gov These calculations can predict parameters such as the heat of formation, enthalpy, and entropy. Such data is vital for assessing the stability of the compound and its potential as an energetic material. For example, theoretical studies on related compounds like 1-methyl-3,4,5-trinitro-1H-pyrazole have been performed to determine their thermodynamic properties and detonation performance. osti.gov

Table 2: Key Thermodynamic Parameters from Computational Analysis

| Parameter | Description |

| Heat of Formation (ΔHf) | The change in enthalpy during the formation of one mole of the substance from its constituent elements in their standard states. |

| Enthalpy (H) | A measure of the total internal energy of the system. |

| Entropy (S) | A measure of the randomness or disorder of the system. |

| Gibbs Free Energy (G) | A thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. |

The analysis of the molecular and electronic structure of this compound reveals how the substituent groups—the electron-donating methyl group and the electron-withdrawing nitro group—influence the properties of the pyrazole ring. The geometry of the molecule, including bond lengths and angles, can be optimized using DFT methods. nih.gov

The electronic structure is often visualized using Molecular Electrostatic Potential (MEP) maps. These maps illustrate the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. nih.gov This information is critical for understanding intermolecular interactions and predicting reaction sites. nih.gov

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Prediction of Reactivity and Reaction Mechanisms

Computational studies are pivotal in predicting the reactivity of this compound and elucidating potential reaction mechanisms. By analyzing the electronic properties and constructing reaction profiles, chemists can forecast how the molecule will behave under various conditions.

The pyrazole ring has distinct sites susceptible to electrophilic and nucleophilic attack. Generally, for the pyrazole ring, electrophilic substitution is favored at the C4 position, while nucleophilic attack tends to occur at the C3 and C5 positions. The presence of the electron-withdrawing nitro group at the C3 position significantly influences this reactivity.

The MEP provides a visual guide to these reactive sites.

Nucleophilic Attack: Regions with a positive electrostatic potential (typically colored blue) are electron-deficient and are thus susceptible to attack by nucleophiles. In nitrated aromatic systems, the carbon atoms attached to or near the nitro group are often electron-poor.

Electrophilic Attack: Regions with a negative electrostatic potential (typically colored red or yellow), are electron-rich and are targets for electrophiles. In pyrazole, the nitrogen atoms possess lone pairs of electrons, making them potential sites for electrophilic attack. The oxygen atoms of the nitro group are also highly electronegative and represent electron-rich centers. nih.gov

The analysis of frontier molecular orbitals (HOMO and LUMO) further refines these predictions. The LUMO distribution indicates the likely sites for nucleophilic attack, while the HOMO distribution points to the sites susceptible to electrophilic attack.

Decomposition Mechanisms and Thermal Stability Predictions

Computational chemistry offers powerful tools to investigate the decomposition pathways and predict the thermal stability of molecules like this compound. This is especially important for energetic compounds, where understanding thermal behavior is critical for safety and performance.

The initial step in the thermal decomposition of many nitroaromatic compounds is the cleavage of a chemical bond. The bond dissociation energy (BDE) is a key parameter in predicting the weakest bond in a molecule and thus the likely initial decomposition step. For nitropyrazole derivatives, the C-NO2 and N-NO2 bonds are of particular interest.

Table 1: Representative Bond Dissociation Energy Ranges for Related Nitroazole Compounds

| Bond Type | Typical BDE Range (kJ/mol) | Reference |

| C-NO2 (in MTNP) | 243.11–253.23 | researchgate.net |

The Arrhenius equation describes the temperature dependence of reaction rates. The activation energy (Ea) and the pre-exponential factor (A), collectively known as the Arrhenius kinetic parameters, are crucial for predicting the rate of decomposition and thus the thermal stability of a compound.

For energetic materials, these parameters are often determined through experimental techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), coupled with kinetic modeling. While specific Arrhenius parameters for the decomposition of this compound are not detailed in the provided search results, studies on related energetic pyrazole compounds demonstrate the approach. For example, the thermal decomposition of dinitropyrazole-based energetic materials has been investigated, and their decomposition kinetics have been analyzed to understand their stability. mdpi.com Similarly, the thermal behavior of 3,4,5-trinitro-1H-pyrazole (TNP) and its methylated derivative has been studied, providing insights into their decomposition mechanisms and kinetics. researchgate.net The introduction of different functional groups, such as the methyl group in this compound, can significantly influence the activation energy for decomposition. researchgate.netnih.gov

Table 2: Illustrative Arrhenius Parameters for the Decomposition of an Energetic Material

| Parameter | Value |

| Activation Energy (Ea) | Value not available in search results |

| Pre-exponential Factor (A) | Value not available in search results |

Machine Learning in Heterocyclic Chemistry

Machine learning (ML) is increasingly being applied in chemistry to predict molecular properties, reaction outcomes, and to accelerate the discovery of new molecules with desired functionalities. youtube.commdpi.comcmu.edu

The performance of any machine learning model is highly dependent on the quality and size of the dataset used for its training. nih.gov In heterocyclic chemistry, curating high-quality datasets of reaction outcomes or molecular properties is a critical first step. nih.govplos.org This involves gathering data from the literature or high-throughput experiments and ensuring its accuracy and consistency. nih.gov The process of data curation can significantly impact the predictive accuracy of the resulting QSAR (Quantitative Structure-Activity Relationship) models. nih.gov Once a dataset is curated, various ML algorithms, such as random forests, support vector machines, or neural networks, can be trained and their performance evaluated using metrics like the coefficient of determination (R²) or the area under the receiver operating characteristic curve (ROC-AUC). nih.govresearchgate.net For example, in the prediction of reaction conditions for pyrazole derivatives, random forest models have been utilized and their performance assessed. nih.gov

Table 3: Example of Machine Learning Model Performance for Reactivity Prediction

| Model Type | Target Property | Performance Metric (R²) | Reference |

| Random Forest | Reaction Yield | 0.457 ± 0.006 | cmu.edu |

| Random Forest | Crystalline Density | 0.9273 (RTR) | researchgate.net |

Machine learning is also a powerful tool for the design of new bioactive compounds. mdpi.comnih.gov By learning the relationship between chemical structure and biological activity from known data, ML models can screen virtual libraries of compounds to identify promising candidates for a specific biological target. mdpi.complos.org This in silico approach can significantly accelerate the drug discovery process. nih.gov For instance, derivatives of this compound have been investigated as potential therapeutic agents. In one study, a derivative, 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(quinoline-3-yl) acetamide, was identified as a promising inhibitor of Bruton's tyrosine kinase (BTK), a target for autoimmune diseases, through virtual screening and docking studies. acs.org This highlights the potential for using computational and machine learning approaches to design targeted bioactive compounds based on the this compound scaffold.

Reactivity and Chemical Transformations of 1 Methyl 3 Nitro 1h Pyrazole

Electrophilic Aromatic Substitution Reactions

The pyrazole (B372694) ring is generally susceptible to electrophilic attack, primarily at the C4 position. mdpi.com However, the reactivity of 1-methyl-3-nitro-1H-pyrazole in such reactions is modulated by its substituents.

Influence of Nitro Group on Electrophilicity

The nitro group at the C3 position is a powerful electron-withdrawing group, which deactivates the pyrazole ring towards electrophilic aromatic substitution. smolecule.comkoreascience.kr This deactivating effect reduces the electron density of the aromatic system, making it less susceptible to attack by electrophiles. researchgate.net The presence of the nitro group renders the C5 position of the pyrazole ring more acidic and electrophilic, thus making it highly reactive for direct C-H functionalization. koreascience.kr In some instances, the electron-withdrawing nature of the nitro group can enhance the electrophilicity at specific positions on the pyrazole ring, facilitating certain substitution reactions. evitachem.com

Nucleophilic Substitution Reactions

The electron-deficient nature of the pyrazole ring in this compound, caused by the nitro group, makes it susceptible to nucleophilic attack. cymitquimica.comevitachem.com This allows for the displacement of the nitro group by various nucleophiles. For instance, reactions with nucleophiles like amines or thiols can lead to the formation of substituted pyrazole derivatives. evitachem.com In some cases, the pyrazole ring itself can be the site of nucleophilic substitution, particularly at positions activated by the nitro group. mdpi.com

Reduction Reactions of the Nitro Group

A key reaction of this compound involves the reduction of the nitro group, which is a common transformation for nitroaromatic compounds. evitachem.comsmolecule.com This reaction is valuable for synthesizing amino-substituted pyrazoles, which are important intermediates in the development of pharmaceuticals and other biologically active molecules. koreascience.kr

Conversion to Amino Derivatives

The nitro group of this compound can be readily reduced to an amino group (-NH2). evitachem.comevitachem.comsmolecule.com This conversion dramatically alters the electronic properties of the pyrazole ring, as the amino group is an electron-donating group, in contrast to the electron-withdrawing nitro group. The resulting 1-methyl-1H-pyrazol-3-amine and its derivatives are versatile building blocks in organic synthesis.

Metal-Catalyzed Reductions

The reduction of the nitro group is frequently accomplished using metal catalysts. evitachem.comevitachem.com Common methods include catalytic hydrogenation with hydrogen gas in the presence of catalysts like palladium on carbon (Pd/C) or platinum. evitachem.comevitachem.com Iron catalysts, often in the presence of a silane, have also been employed for the chemoselective reduction of nitro groups. rsc.org These metal-catalyzed reductions are generally efficient and proceed under relatively mild conditions. Studies on related nitropyrazoles have shown that palladium-catalyzed hydrogenation can proceed through hydroxylamine (B1172632) and azoxy intermediates before yielding the final amine product. vulcanchem.com

Condensation Reactions

This compound and its derivatives can participate in condensation reactions. For example, derivatives of nitropyrazoles can react with amines or other nucleophiles to form more complex heterocyclic structures. evitachem.com These reactions are often used to build larger molecules with specific functionalities, which is a common strategy in the synthesis of pharmaceutical compounds and other advanced materials. evitachem.com

Reactions with Other Heterocyclic Compounds

This compound and its derivatives can engage in several types of reactions with other heterocyclic systems, leading to the formation of more complex molecular architectures. These reactions are primarily categorized as annulation and coupling reactions.

Annulation reactions involving the pyrazole scaffold are crucial for constructing fused heterocyclic systems, many of which are of medicinal interest. A prominent example is the synthesis of pyrazolo[3,4-d]pyrimidines, which are purine (B94841) analogues known for a wide range of biological activities, including the inhibition of kinase enzymes. mdpi.comnih.gov

The synthesis of a pyrazolo[3,4-d]pyrimidine core often begins with a suitably functionalized pyrazole. For instance, this compound-4-carbonitrile can serve as a precursor. vulcanchem.com The nitro group is typically reduced to an amine, and the resulting 5-amino-1-methyl-1H-pyrazole-4-carbonitrile can then undergo a cyclization reaction with reagents like formic acid or formamide (B127407) to form the fused pyrimidine (B1678525) ring. mdpi.comresearchgate.net This process involves the intramolecular condensation and closure of the pyrimidine ring onto the pyrazole core. researchgate.net The general pathway involves reacting an aminopyrazole-carbonitrile with formic acid, which leads to the formation of the pyrazolo[3,4-d]pyrimidin-4-ol structure. mdpi.com

Table 1: Annulation Reaction for Pyrazolo[3,4-d]pyrimidine Synthesis

| Starting Pyrazole Derivative | Reagent | Product | Reference(s) |

|---|---|---|---|

| 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | Formic Acid | 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | mdpi.com |

| 5-Amino-3-methylthiopyrazole derivatives | Formamide | 4-Amino- or 4-hydroxy-3-methylthiopyrazolo[3,4-d]pyrimidines | researchgate.net |

| Aminopyrazole carbonitrile | Triethyl orthoformate, Acetic Anhydride (B1165640), NaHS | Pyrimidine-4(5H)-thione derivative | ekb.eg |

Cross-coupling reactions are a powerful tool for creating carbon-carbon and carbon-heteroatom bonds, and nitropyrazoles are effective substrates in this context. These reactions enable the direct linkage of the this compound core to other heterocyclic moieties.

A key example is the synthesis of 5-(1-methyl-3-nitro-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine. smolecule.com This multi-step synthesis involves the formation of the individual pyrazole and thiadiazole rings, followed by a crucial coupling reaction that links the two heterocycles. smolecule.com

Furthermore, derivatives of this compound are well-suited for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The corresponding boronate ester, 1-methyl-3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, is a valuable intermediate for coupling with aryl and heteroaryl halides. vulcanchem.com The presence of the nitro group can enhance the reactivity of the pyrazole ring in these transformations. vulcanchem.com

The Chan-Lam coupling reaction, which forms aryl carbon-heteroatom bonds, is also relevant. organic-chemistry.org Studies on the parent 3-nitro-1H-pyrazole have shown that it undergoes copper-catalyzed N-arylation with arylboronic acids. beilstein-journals.orgnih.gov This demonstrates the feasibility of using C-nitroazoles as substrates for forming bonds with other aromatic systems. beilstein-journals.org

Table 2: Examples of Coupling Reactions Involving the Nitropyrazole Scaffold

| Reaction Type | Pyrazole Substrate | Coupling Partner | Key Reagents/Catalyst | Product Type | Reference(s) |

|---|---|---|---|---|---|

| Heterocycle Synthesis | This compound derivative | Thiadiazole intermediate | Coupling agents | Pyrazole-Thiadiazole | smolecule.com |

| Suzuki-Miyaura | 1-Methyl-3-nitro-4-(pinacol boronate)-1H-pyrazole | Aryl/Heteroaryl Halides | Palladium catalyst | Aryl/Heteroaryl-substituted pyrazole | vulcanchem.com |

| Chan-Lam | 3-Nitro-1H-pyrazole | Phenylboronic acid | Copper(II) acetate, NaOH | N-Phenyl-3-nitropyrazole | beilstein-journals.orgnih.gov |

Bio-orthogonal Chemistry and Click Reactions involving Pyrazoles

Bio-orthogonal chemistry refers to reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov So-called "click reactions" are a cornerstone of this field, prized for their high selectivity, speed, and biocompatibility. nih.gov While this compound itself is not a primary reagent in this area, the pyrazole ring is a common and stable product of several key bio-orthogonal cycloaddition reactions. acs.orgnih.gov

Pyrazoles are frequently generated as stable adducts from [3+2] cycloaddition reactions, a class of transformations widely used in bio-orthogonal labeling.

Sydnone-Alkyne Cycloadditions : Mesoionic compounds known as sydnones function as 1,3-dipoles that react with alkynes to form pyrazoles. core.ac.ukwhiterose.ac.uk This reaction has been adapted for bio-orthogonal applications by using strained alkynes, such as bicyclo[6.1.0]nonyne (BCN), which can react with sydnones at ambient temperatures without a toxic catalyst. escholarship.org Copper salts can also be used to catalyze these cycloadditions under mild conditions, making the reaction a robust method for constructing 1,4-disubstituted pyrazoles. acs.orgbeilstein-journals.org The reaction proceeds via a [3+2] cycloaddition followed by a retro-cycloaddition that releases carbon dioxide, yielding the stable pyrazole ring. core.ac.uk